molecular formula C6H12N4O2 B1411094 2-Cyclopropylmalonohydrazide CAS No. 1936096-43-3

2-Cyclopropylmalonohydrazide

Cat. No.: B1411094
CAS No.: 1936096-43-3
M. Wt: 172.19 g/mol
InChI Key: DRYXTPXJRDTJNS-UHFFFAOYSA-N
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Description

Hydrazides are known for their nucleophilic reactivity and applications in coordination chemistry, pharmaceuticals, and agrochemicals. The cyclopropyl moiety may enhance steric effects, metabolic stability, or bioactivity, as seen in cyclopropyl-containing analogs (e.g., Cyclazodone ). Below, we compare its inferred characteristics with structurally related compounds from the literature.

Properties

IUPAC Name

2-cyclopropylpropanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-9-5(11)4(3-1-2-3)6(12)10-8/h3-4H,1-2,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYXTPXJRDTJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmalonohydrazide typically involves the reaction of cyclopropylamine with malonic acid hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+Malonic acid hydrazideThis compound\text{Cyclopropylamine} + \text{Malonic acid hydrazide} \rightarrow \text{this compound} Cyclopropylamine+Malonic acid hydrazide→this compound

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmalonohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmalonohydrazide oxides, while reduction may produce cyclopropylhydrazine derivatives .

Scientific Research Applications

2-Cyclopropylmalonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmalonohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Hydrazide Derivatives: Reactivity and Coordination Chemistry

  • 2-(Hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD): This thiocarbonohydrazide (C₁₀H₁₃N₅OS) forms metal complexes (Co²⁺, Ni²⁺, Cu²⁺) via its sulfur and nitrogen donors . In contrast, malonohydrazides like 2-Cyclopropylmalonohydrazide lack sulfur but may coordinate metals through carbonyl and hydrazine groups. The cyclopropyl group could sterically hinder coordination compared to HPTCHOPD’s planar phenylpropylidene moiety.
  • 2-(2-Tetrahydropyranylthio)methylcyclopropylcarboxyhydrazide: A cyclopropylcarboxyhydrazide derivative synthesized via nitrosation in chloroform . Its semi-solid state and stability under acidic conditions suggest that this compound might also require low-temperature synthesis but could exhibit different solubility due to the malonyl backbone.

Cyclopropane-Containing Bioactive Compounds

  • Cyclazodone: A cyclopropylamino oxazolone (C₁₂H₁₂N₂O₂) used as a stimulant . However, the malonohydrazide’s polarity (vs. Cyclazodone’s oxazolone) may reduce blood-brain barrier penetration, limiting central nervous system activity.
  • Methyl 2-Chloro-2-cyclopropylideneacetate: Used to synthesize spirocyclopropaneoxazolines and Tadalafil analogs . The cyclopropylidene group enables strain-driven ring-opening reactions, whereas this compound’s saturated cyclopropane may prioritize stability over reactivity.

Physicochemical Properties of Structural Analogs

  • Pyrazine Derivatives: Compounds like 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine exhibit logP values (~2.5) and moderate water solubility (log10ws = -2.5) . This compound’s logP is likely lower due to its polar hydrazide groups, enhancing aqueous solubility but limiting lipid membrane permeability.
  • 2-Cyclopentylidenehydrazine: Crystal structures reveal planar semicarbazone groups and intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) . This compound may adopt similar packing patterns, influencing its crystallinity and thermal stability.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Functional Groups Key Properties/Applications Evidence Source
This compound Malonohydrazide, cyclopropane Inferred: Metal coordination N/A
HPTCHOPD Thiocarbonohydrazide, hydroxyimino Forms Co²⁺/Ni²⁺/Cu²⁺ complexes
Cyclazodone Oxazolone, cyclopropylamino Stimulant, ≥98% purity
2-Cyclopentylidenehydrazine Semicarbazone, cyclopentane Planar structure, hydrogen bonding

Table 2: Physicochemical Properties of Analogs

Compound Molecular Formula logP Water Solubility (log10ws) Key Features
2-Methoxy-3-methylpyrazine C₈H₁₂N₂O 2.5 -2.5 High volatility
Methyl-3-aminopyrazinecarboxylate C₆H₇N₃O₂ ~1.2 Soluble in DMSO White solid, >95% purity
Cyclazodone C₁₂H₁₂N₂O₂ ~2.0 Low (storage at -20°C) Stable ≥3 years

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylmalonohydrazide
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylmalonohydrazide

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